molecular formula C7H13N B3326711 7-Azabicyclo[4.2.0]octane CAS No. 278-36-4

7-Azabicyclo[4.2.0]octane

Cat. No. B3326711
CAS RN: 278-36-4
M. Wt: 111.18 g/mol
InChI Key: OQDPEXFDRKDVPE-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.2.0]octane is a chemical compound with the molecular formula C7H13N . It is a part of the family of azabicyclo compounds, which are characterized by their bicyclic structure and the presence of a nitrogen atom .


Synthesis Analysis

The synthesis of 7-Azabicyclo[4.2.0]octane and its derivatives has been a subject of research . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[4.2.0]octane is characterized by a bicyclic scaffold with a nitrogen atom . The InChI code for this compound is InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Azabicyclo[4.2.0]octane include a molecular weight of 111.18 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The exact mass of the compound is 111.104799419 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Construction : A study demonstrated the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives using the aza-Prins reaction. This opened a route for asymmetric synthesis of certain derivatives in one step (Mahía et al., 2017).
  • Conformation and Charge Distribution : Research on 7-oxo-1-azabicyclo[3.2.0]heptane and its derivatives, including 8-oxo-1-azabicyclo[4.2.0]octane, focused on their structures using ab initio methods. This was important for understanding β-lactamase inhibitor capabilities (Fernández et al., 1992).

Analytical Methods

  • Determining Amines in Alkaline Medium : A method for determining 3-Azabicyclo[3.3.0]octane in aqueous solutions involved ultraviolet spectrophotometry after derivatization with hypochlorite ion, operating effectively in alkalinemedium. This technique is beneficial for studying liquid-liquid ternary systems and for low-content amine determinations (Duriche et al., 1999).

Polymer and Material Science

  • Polymers of 1-Azabicyclo[4.2.0]octane : Research into the structure and properties of 1-azabicyclo[4.2.0]octane (1) revealed its potential for homopolymerization. This process produced polymers that could be titrated with acids and had significant thermal stability, indicating its potential in material science applications (Mühlbach & Schulz, 1988).
  • Biomedical Materials from Polymerization : The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters led to optically active biopolymers. These polymers, confirmed by various spectroscopic methods, showed potential for biomedical applications due to their structure and properties (Yolacan et al., 2010).

Organic and Medicinal Chemistry

  • Stereoselective Synthesis : An efficient stereoselective synthesis method for 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes was developed, showcasing the azabicyclo[3.2.1]octane nucleus' incorporation in biologically active compounds. This method highlights the scaffold's relevance in medicinal chemistry (Yeh et al., 2017).

properties

IUPAC Name

7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPEXFDRKDVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312012
Record name 7-Azabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[4.2.0]octane

CAS RN

278-36-4
Record name 7-Azabicyclo[4.2.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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